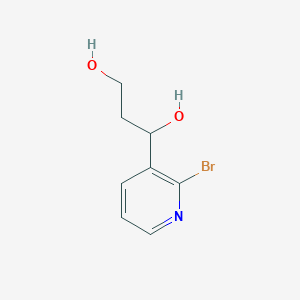
3(S)-Acetyloxy-1-octyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(S)-Acetyloxy-1-octyne is an organic compound characterized by the presence of an acetoxy group attached to an octyne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3(S)-Acetyloxy-1-octyne typically involves the acetylation of (S)-3-hydroxy-1-octyne. This reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective formation of the acetoxy group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3(S)-Acetyloxy-1-octyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield octynoic acid, while reduction can produce octane derivatives.
Wissenschaftliche Forschungsanwendungen
3(S)-Acetyloxy-1-octyne has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3(S)-Acetyloxy-1-octyne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The pathways involved include enzymatic catalysis and receptor binding, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
®-3-Acetoxy-1-octyne: The enantiomer of 3(S)-Acetyloxy-1-octyne, differing in its stereochemistry.
3-Hydroxy-1-octyne: The precursor in the synthesis of this compound.
3-Acetoxy-1-hexyne: A shorter-chain analog with similar functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. This stereochemical specificity can lead to different biological activities and applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
[(3S)-oct-1-yn-3-yl] acetate |
InChI |
InChI=1S/C10H16O2/c1-4-6-7-8-10(5-2)12-9(3)11/h2,10H,4,6-8H2,1,3H3/t10-/m1/s1 |
InChI-Schlüssel |
IKEZOEYIWYOVCD-SNVBAGLBSA-N |
Isomerische SMILES |
CCCCC[C@@H](C#C)OC(=O)C |
Kanonische SMILES |
CCCCCC(C#C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Oxan-4-yl)phenoxy]propanoic acid](/img/structure/B8538134.png)








